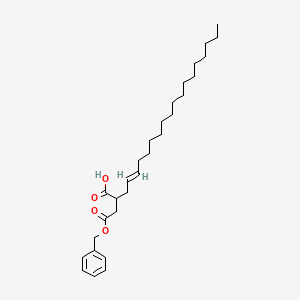![molecular formula C17H22N2 B12657361 Methylenebis[N,N-dimethylaniline] CAS No. 28213-81-2](/img/structure/B12657361.png)
Methylenebis[N,N-dimethylaniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[N,N-dimethylaniline], also known as 4,4’-Methylenebis(N,N-dimethylaniline), is a yellow crystalline compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol . It is primarily used as an intermediate in the manufacture of dyes and as a reagent for the determination of lead .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[N,N-dimethylaniline] can be synthesized through the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In industrial settings, the production of Methylenebis[N,N-dimethylaniline] often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[N,N-dimethylaniline] undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methylenebis[N,N-dimethylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Employed in the preparation of Feigl-Anger paper for visualizing hydrogen cyanide release.
Medicine: Investigated for its potential use in diagnostic assays and as a reagent in hematology and histology.
Industry: Utilized in the manufacture of dyes and as a reagent for the determination of lead.
Mechanism of Action
The mechanism of action of Methylenebis[N,N-dimethylaniline] involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline
- Arnolds base
- Michlers base
Uniqueness
Methylenebis[N,N-dimethylaniline] is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in the synthesis of dyes and as a reagent in various analytical applications .
Properties
CAS No. |
28213-81-2 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-[[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H22N2/c1-18(2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)19(3)4/h5-12H,13H2,1-4H3 |
InChI Key |
DTNQFFYVOVIRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




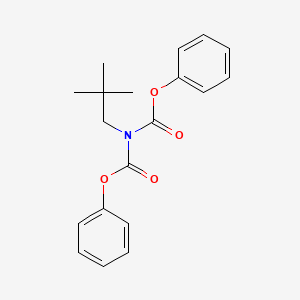
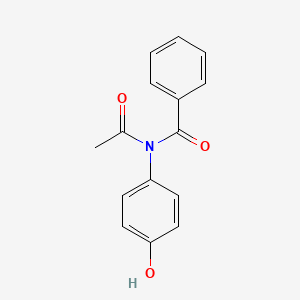

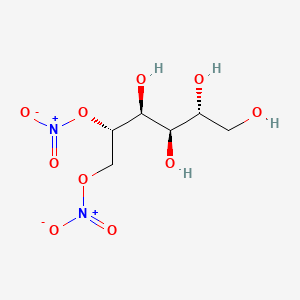
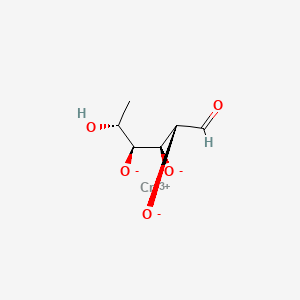
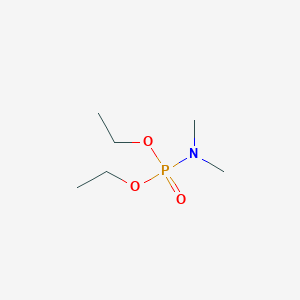

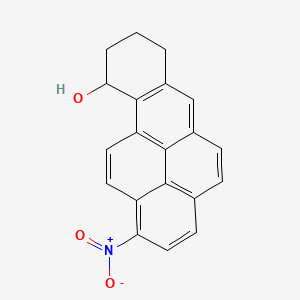

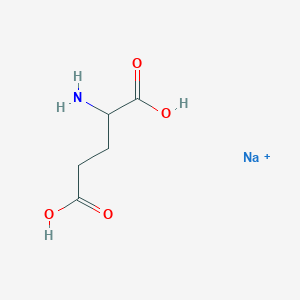
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
